2-(p-Toluenesulfonyloxy)acetic Acid

Description

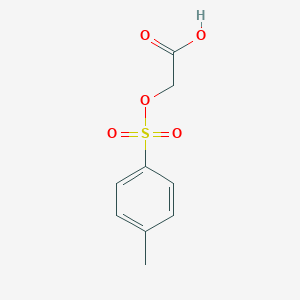

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORSORRXHLKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280361 | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-77-9 | |

| Record name | 39794-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(p-Toluenesulfonyloxy)acetic Acid CAS number 39794-77-9

An In-depth Technical Guide to 2-(p-Toluenesulfonyloxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 39794-77-9), a bifunctional reagent of significant utility in modern organic synthesis and drug development. Also known as Tosylglycolic Acid, this compound incorporates both a carboxylic acid moiety and a highly effective p-toluenesulfonate (tosylate) leaving group. This unique structure enables its use as a versatile building block for the introduction of the carboxymethyl group (-CH2COOH) onto a wide range of nucleophiles. This document will detail its chemical and physical properties, provide a validated synthesis protocol, explore its core reactivity and reaction mechanisms, highlight key applications with a focus on pharmaceutical intermediates, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid organic compound.[1] Its structure features a glycolic acid backbone where the hydroxyl group has been converted to a tosylate ester. This modification transforms the hydroxyl into an excellent leaving group, pivotal for its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39794-77-9 | [2][3][4] |

| Molecular Formula | C₉H₁₀O₅S | [2][3] |

| Molecular Weight | 230.24 g/mol | [2][3] |

| IUPAC Name | 2-(4-methylphenyl)sulfonyloxyacetic acid | [3] |

| Synonyms | Tosylglycolic Acid, 2-(tosyloxy)acetic acid | [1][2][4] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 138.0 to 142.0 °C | [2][4] |

| Boiling Point | 424.3 ± 28.0 °C (Predicted) | [2][4] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 2.02 ± 0.10 (Predicted) | [2][4] |

| Solubility | Slightly soluble in Acetone and Methanol | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the tosylation of glycolic acid. This is a standard esterification reaction where the hydroxyl group of glycolic acid acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is generally performed in the presence of a base, such as pyridine, which serves both to neutralize the hydrochloric acid byproduct and to catalyze the reaction.

General Synthesis Protocol

Reaction: Glycolic Acid + p-Toluenesulfonyl Chloride → this compound + HCl

Causality: The protocol below employs pyridine as a base. The lone pair on the nitrogen atom of pyridine first attacks the sulfonyl chloride, forming a highly reactive pyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of glycolic acid. The pyridine also acts as an acid scavenger, reacting with the HCl generated during the reaction to form pyridinium chloride, driving the equilibrium towards the product.

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve glycolic acid (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine to the dropping funnel. Add the TsCl solution dropwise to the stirred glycolic acid solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. The product may precipitate as a solid. If not, acidify the aqueous solution with cold, concentrated HCl until the pH is ~2 to precipitate the product.[5][6]

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove pyridinium hydrochloride.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the final product under vacuum.

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its bifunctional nature. The molecule possesses two primary reactive sites: the electrophilic α-carbon and the acidic carboxylic acid proton.

-

The Tosylate as a Superior Leaving Group: The p-toluenesulfonate group is an exceptionally good leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms and the aromatic ring. This makes the attached α-carbon highly electrophilic and susceptible to nucleophilic attack.

-

SN2 Reactivity: The primary mode of reaction is a bimolecular nucleophilic substitution (Sₙ2). A wide variety of nucleophiles (e.g., amines, thiolates, alkoxides, carbanions) can displace the tosylate group to form a new carbon-nucleophile bond. This reaction effectively transfers the carboxymethyl (-CH2COOH) moiety to the nucleophile.

Caption: Sₙ2 mechanism involving this compound.

Applications in Synthesis

The ability to easily install a carboxymethyl group makes this reagent valuable in various synthetic contexts, from building complex organic molecules to modifying biomolecules.

Pharmaceutical Intermediate for Cefmetazole

A notable application of this compound is as a key intermediate in the synthesis of Cefmetazole.[4][7] Cefmetazole is a second-generation cephalosporin antibiotic. In the synthesis, the tosylate is displaced by a sulfur nucleophile, incorporating the required side chain onto the core antibiotic structure.

General Carboxymethylation

This reagent serves as a robust alternative to less stable or more hazardous carboxymethylating agents like chloroacetic acid or bromoacetic acid. The reaction proceeds under milder conditions and often with higher yields due to the superior leaving group ability of the tosylate. This is analogous to the alkylation step in well-known name reactions like the Malonic Ester Synthesis, where a stabilized carbanion acts as the nucleophile to displace a leaving group on an alkyl halide.[8]

Typical Experimental Workflow: Alkylation of a Phenolic Nucleophile

-

Deprotonation: Dissolve a substituted phenol (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

-

Alkylation: Add this compound (1.1 eq) to the mixture. Heat the reaction to reflux and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired phenoxyacetic acid derivative.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.[9] this compound is an irritant and potentially harmful if ingested.[3]

Table 2: GHS Hazard and Precautionary Information

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [1][3][10] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][3][10] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

-

First Aid (Skin Contact): In case of contact, immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[10]

-

First Aid (Eye Contact): Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Storage: Store in a tightly closed container in a cool, dry place with inert atmosphere.[1][4]

Predicted Spectral Data

Table 3: Predicted Spectroscopic Features

| Spectrum | Region | Predicted Signal and Assignment |

| ¹H NMR | 7.4 - 7.9 ppm | Two doublets (AA'BB' system), 4H, aromatic protons on tosyl group |

| 4.7 - 4.9 ppm | Singlet, 2H, -O-CH₂ -COOH | |

| 2.4 - 2.5 ppm | Singlet, 3H, Ar-CH₃ | |

| 10 - 13 ppm | Broad singlet, 1H, -COOH (can vary) | |

| ¹³C NMR | ~170 ppm | C =O (Carboxylic Acid) |

| ~145, ~132 ppm | Quaternary aromatic carbons | |

| ~130, ~128 ppm | CH aromatic carbons | |

| ~65 ppm | -O-CH₂ -COOH | |

| ~21 ppm | Ar-CH₃ | |

| IR (cm⁻¹) | 3300-2500 | O-H stretch (broad, carboxylic acid) |

| ~1720 | C=O stretch (strong, carboxylic acid) | |

| ~1360, ~1175 | S=O stretch (asymmetric and symmetric, strong) | |

| ~1100, ~950 | C-O and S-O stretch |

Conclusion

This compound is a highly effective and versatile bifunctional reagent. Its primary utility lies in its capacity to function as a carboxymethylating agent via an Sₙ2 mechanism, facilitated by the excellent leaving group properties of the tosylate moiety. Its application as a key intermediate in the synthesis of pharmaceuticals like Cefmetazole underscores its importance in drug development. The straightforward synthesis and predictable reactivity make it a valuable tool for synthetic chemists. Adherence to standard safety protocols is essential when handling this compound to mitigate risks associated with its irritant properties.

References

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet - 2-(Tosyloxy)acetic acid. (2021). Angene Chemical. Retrieved January 12, 2026, from [Link]

-

2-(Tosyloxy)acetic acid | MFCD09892424. (n.d.). Hoffman Fine Chemicals. Retrieved January 12, 2026, from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Acid Base Neutralization Reactions & Net Ionic Equations - Chemistry. (2017). YouTube. Retrieved January 12, 2026, from [Link]

-

Shortcut for Balancing Acid Base Reactions with Practice Problems. (2019). YouTube. Retrieved January 12, 2026, from [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | 39794-77-9 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H10O5S | CID 226266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39794-77-9 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 39794-77-9 | CAS DataBase [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. angenechemical.com [angenechemical.com]

- 11. p-Toluic acid(99-94-5) 1H NMR spectrum [chemicalbook.com]

2-(p-Toluenesulfonyloxy)acetic Acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-(p-Toluenesulfonyloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound, also known as Tosylglycolic Acid, is a bifunctional organic compound featuring both a carboxylic acid and a tosylate group.[1][2] Its molecular structure (C₉H₁₀O₅S) is foundational to its utility in advanced organic synthesis.[1][3] The tosylate moiety is an exceptionally good leaving group, a property derived from the resonance stabilization of the p-toluenesulfonate anion.[4][5] This chemical characteristic makes the molecule a prime reagent for converting alcohols into a reactive form suitable for nucleophilic substitution reactions, a common strategic step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[6][7] Understanding the physical properties of this reagent is not merely an academic exercise; it is critical for ensuring reaction reproducibility, optimizing process parameters, and guaranteeing the purity of synthetic intermediates. This guide provides a detailed examination of these properties from a practical, application-oriented perspective.

Core Physicochemical Properties: A Tabulated Summary

A comprehensive overview of the key physical and chemical identifiers for this compound provides a foundational dataset for any researcher utilizing this compound. The data presented below, a synthesis of catalog information and predictive modeling, serves as a critical first-pass reference for experimental design.

| Property | Value | Data Type | Source(s) |

| CAS Number | 39794-77-9 | Identifier | [1][2][8] |

| Molecular Formula | C₉H₁₀O₅S | Identifier | [1][3] |

| Molecular Weight | 230.24 g/mol | Physical | [1][3] |

| Appearance | White to Off-White Crystalline Powder | Physical | [2][8] |

| Melting Point | 138.0 to 142.0 °C | Experimental | [1][2] |

| Boiling Point | 424.3 ± 28.0 °C | Predicted | [1][2] |

| Density | 1.395 ± 0.06 g/cm³ | Predicted | [1][2] |

| pKa | 2.02 ± 0.10 | Predicted | [1][2] |

| Solubility | Slightly soluble in Acetone and Methanol | Experimental | [2] |

Detailed Physicochemical Characterization

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a robust and readily accessible indicator of its purity. For this compound, the reported melting range is consistently between 138°C and 142°C.[1][2] A sharp melting range within this window is indicative of high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting range. Therefore, accurate determination is a fundamental quality control step.

The following protocol outlines a standard methodology for obtaining an accurate melting point using a capillary-based apparatus.

-

Sample Preparation: Place a small amount of the dry this compound powder onto a clean, dry watch glass.[9]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder, forcing a small amount of the solid into the tube. Tap the sealed end gently on a hard surface to pack the solid down to a height of approximately 3-5 mm.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Range Finding): Heat the sample rapidly to get a preliminary, approximate melting point. This informs the slower, more accurate measurement to follow.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts. This range is the melting point.[9]

Causality: A slow heating rate near the melting point is crucial to maintain thermal equilibrium between the heating block, the sample, and the thermometer, ensuring the observed temperature accurately reflects the sample's phase transition temperature.[9]

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile & Structural Rationale

The solubility of this compound is dictated by the interplay of its polar and nonpolar functionalities. The presence of a carboxylic acid group and a sulfonate ester group imparts significant polarity, allowing for hydrogen bonding and dipole-dipole interactions. Conversely, the p-tolyl group (aromatic ring with a methyl group) is nonpolar and lipophilic. This dual nature results in slight solubility in moderately polar solvents like acetone and methanol.[2] It is expected to have poor solubility in nonpolar solvents like hexane and limited solubility in highly polar protic solvents like water, especially at neutral pH.

-

Solvent Selection: Prepare a panel of representative solvents: water (polar protic), methanol (polar protic), acetone (polar aprotic), and hexane (nonpolar).

-

Sample Addition: To separate test tubes each containing ~1 mL of a solvent, add ~10-20 mg of this compound.

-

Observation: Agitate the mixture vigorously for 30-60 seconds. Observe if the solid dissolves completely.

-

Classification: Classify the solubility as 'soluble' (dissolves completely), 'slightly soluble' (partially dissolves), or 'insoluble' (no visible dissolution).[11]

-

pH Modification (for aqueous testing): To the tube containing water, add a few drops of 5% aq. NaOH and observe. The compound's acidic nature suggests it will dissolve in a basic solution due to the formation of its highly polar carboxylate salt.

Caption: The principle of "like dissolves like" guiding solubility testing.

Acidity (pKa)

The predicted pKa of 2.02 indicates that this compound is a significantly strong organic acid.[1][2] This pronounced acidity is a direct consequence of its molecular structure. The carboxylic acid proton is highly acidic due to the powerful electron-withdrawing inductive effect of the adjacent p-toluenesulfonyloxy group. This effect stabilizes the resulting carboxylate conjugate base by delocalizing its negative charge, thereby favoring dissociation of the proton. This high acidity is an important consideration in reaction planning, as the compound can readily protonate bases and may require non-nucleophilic bases for certain transformations.

Anticipated Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not provided, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and quality control.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets in the ~7.4-7.9 ppm region, characteristic of a para-substituted benzene ring (an AA'BB' system).

-

Methylene Protons (-O-CH₂-C=O): A singlet around ~4.7-5.0 ppm. Its significant downfield shift is due to the deshielding effects of the adjacent sulfonate ester and carboxylic acid groups.

-

Methyl Protons (-CH₃): A sharp singlet around ~2.4 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1730 cm⁻¹.

-

S=O Stretch (Sulfonate): Two strong absorptions, typically around 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 230.

-

Key Fragments: Expect significant fragmentation corresponding to the loss of the tosyl group (C₇H₇SO₂) to give a peak at m/z = 75, and a prominent peak for the tropylium ion at m/z = 91, which is characteristic of toluene-containing compounds.

-

Safe Handling and Storage

As a matter of scientific integrity and safety, proper handling is paramount. Safety data sheets indicate that this compound is a skin and serious eye irritant and may cause respiratory irritation.[3] Therefore, handling should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For long-term stability, the compound should be stored at room temperature under an inert atmosphere to protect it from moisture.[2]

Conclusion

The physical properties of this compound—a white crystalline solid with a distinct melting point, moderate polarity, and significant acidity—are direct reflections of its molecular architecture. A thorough understanding and verification of these properties are non-negotiable prerequisites for its effective and safe use in synthetic chemistry. From confirming purity via melting point analysis to selecting appropriate solvent systems based on its solubility profile, these fundamental data points empower researchers to harness its synthetic potential with precision and confidence.

References

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Scribd. Organic Compounds: Physical Properties Lab. [Link]

-

Teachy. Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]

-

Scribd. Lab Report 1 Physical Properties of Organic Molecules. [Link]

-

PubChem. This compound. [Link]

-

University of Colorado Boulder. Experiment 1 — Properties of Organic Compounds. [Link]

-

Fiveable. Tosylates Definition - Organic Chemistry Key Term. [Link]

-

Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 39794-77-9 [amp.chemicalbook.com]

- 3. This compound | C9H10O5S | CID 226266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. amherst.edu [amherst.edu]

An In-Depth Technical Guide to the Synthesis of 2-(p-Toluenesulfonyloxy)acetic Acid from Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(p-Toluenesulfonyloxy)acetic acid, a valuable intermediate in organic synthesis, from commercially available glycolic acid. This document delves into the mechanistic underpinnings of the tosylation reaction, outlines a robust and reproducible experimental procedure, and discusses critical process parameters and safety considerations. The synthesis involves the selective tosylation of the hydroxyl group of glycolic acid in the presence of a carboxylic acid moiety, a common challenge in the derivatization of hydroxy acids. The protocol detailed herein is designed to be a self-validating system, ensuring high yield and purity of the target compound.

Introduction: The Significance of this compound

This compound, also known as tosyloxyacetic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a highly reactive tosylate leaving group and a versatile carboxylic acid handle within the same molecule makes it a valuable building block for the synthesis of a wide array of more complex structures. The tosylate group is an excellent leaving group, readily displaced by a variety of nucleophiles, while the carboxylic acid can be converted to esters, amides, or other functional groups. This dual reactivity allows for sequential and chemoselective modifications, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The synthesis of this compound from glycolic acid presents a unique challenge due to the presence of two nucleophilic centers: the hydroxyl group and the carboxylic acid. The primary objective is the selective tosylation of the alcohol functionality without inducing side reactions at the carboxyl group, such as the formation of a mixed anhydride. This guide will address this challenge by presenting a well-established method that ensures the desired chemoselectivity.

Mechanistic Insights: The Tosylation of a Hydroxy Acid

The core of this synthesis is the tosylation reaction, a common method for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group). The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

A base, typically a tertiary amine such as pyridine or triethylamine, is essential for this reaction. The base serves a dual purpose: it deprotonates the alcohol, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. In the context of glycolic acid, the presence of the carboxylic acid group necessitates careful consideration of the reaction conditions to prevent its interference.

Figure 1: Simplified workflow of the tosylation of glycolic acid.

A key strategy to achieve chemoselectivity in the tosylation of hydroxy acids is the formation of a dianion. By treating the glycolic acid with a strong base, both the carboxylic acid and the hydroxyl group are deprotonated. The resulting carboxylate is significantly less nucleophilic than the alkoxide, thus favoring the reaction of the tosyl chloride at the oxygen of the hydroxyl group. While effective, this method requires strictly anhydrous conditions and careful handling of strong bases.

A more common and practical approach for this specific synthesis involves the use of pyridine as both the base and the solvent. Pyridine is a moderately weak base, which helps to control the reactivity and minimize side reactions. Furthermore, pyridine can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive tosylpyridinium salt, which is then attacked by the alcohol.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a reliable and reproducible method for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Glycolic Acid | ≥99% | Sigma-Aldrich |

| p-Toluenesulfonyl Chloride (TsCl) | ≥98% | Alfa Aesar |

| Pyridine | Anhydrous, ≥99.8% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% (concentrated) | VWR |

| Diethyl Ether | ACS Grade | EMD Millipore |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | J.T. Baker |

| Round-bottom flask with stir bar | - | - |

| Addition funnel | - | - |

| Ice bath | - | - |

| Rotary evaporator | - | - |

| Buchner funnel and filter paper | - | - |

| pH paper or meter | - | - |

Detailed Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve glycolic acid (1.0 eq.) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it to the addition funnel. Add the TsCl solution dropwise to the stirred glycolic acid solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid (e.g., 2 M HCl). This will neutralize the excess pyridine and precipitate the product. The pH of the aqueous solution should be acidic (pH 1-2).

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining pyridinium hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Data Presentation and Expected Results

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White crystalline solid |

| Melting Point | 138-142 °C[1] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 2H), ~7.4 (d, 2H), ~4.6 (s, 2H), ~2.5 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~170, ~145, ~132, ~130, ~128, ~65, ~22 |

| IR (KBr, cm⁻¹) | ~3100-2900 (O-H stretch of COOH), ~1730 (C=O stretch), ~1360 & ~1170 (S=O stretch) |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of tosyl chloride and to avoid unwanted side reactions.

-

Temperature Control: Maintaining the reaction temperature at 0 °C is important to control the rate of reaction and minimize the formation of byproducts.

-

Purity of Reagents: The purity of glycolic acid and tosyl chloride will directly impact the yield and purity of the final product.

-

Work-up pH: Ensuring the aqueous solution is sufficiently acidic during the work-up is essential for the complete precipitation of the product and the removal of pyridine.

Safety Precautions

-

p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound from glycolic acid is a robust and scalable process that provides access to a valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this compound in high yield and purity. The mechanistic understanding and practical insights provided herein are intended to empower scientists in their synthetic endeavors.

References

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

-

Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. [Link]

-

Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 - YouTube. [Link]

-

This compound (C9H10O5S) - PubChemLite. [Link]

-

This compound | C9H10O5S | CID 226266 - PubChem. [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]

-

Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]

-

How is TSCL pyridine used in organic synthesis, particularly in the conversion of alcohols to good leaving groups for nucleophilic substitution reactions? - Proprep. [Link]

Sources

An In-depth Technical Guide to Tosylglycolic Acid: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tosylglycolic Acid

Tosylglycolic acid, a derivative of glycolic acid, is a valuable building block in organic synthesis. Its unique structure, incorporating both a carboxylic acid and a tosylate group, allows for a diverse range of chemical transformations. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes tosylglycolic acid a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. In the realm of drug development, its utility extends to the creation of novel drug delivery systems and as a linker molecule in bioconjugation.

Chemical Structure and Nomenclature

A thorough understanding of a molecule's structure and its various names is fundamental for any researcher. This section provides a detailed breakdown of the structural features and naming conventions for tosylglycolic acid.

Molecular Structure

Tosylglycolic acid consists of a glycolic acid backbone where the hydroxyl group is esterified with p-toluenesulfonyl chloride. The key functional groups are the carboxylic acid (-COOH) and the tosylate (-OTs) group.

Below is a diagram illustrating the chemical structure of tosylglycolic acid.

An In-depth Technical Guide on the Solubility of 2-(tosyloxy)acetic acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(tosyloxy)acetic acid, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, chemists, and drug development professionals.

Section 1: Understanding the Molecule: Physicochemical Properties of 2-(tosyloxy)acetic acid

2-(tosyloxy)acetic acid, with the chemical formula C9H10O5S, is a white to off-white solid crystalline compound.[3][4][5] Its molecular structure is characterized by a polar carboxylic acid group and a bulky, relatively non-polar tosyl group. This duality in its structure is the primary determinant of its solubility behavior.

Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Weight | 230.24 g/mol | [6] |

| Melting Point | 138.0 to 142.0 °C | [4] |

| pKa | 2.02 ± 0.10 (Predicted) | [4] |

| Appearance | White to Off-White Solid | [4] |

The low predicted pKa indicates that it is a relatively strong organic acid, a factor that significantly influences its solubility in basic or protic solvents. The high melting point suggests a stable crystal lattice, which requires substantial energy to overcome during the dissolution process.

Section 2: Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 2-(tosyloxy)acetic acid presents a mixed case. The carboxylic acid group can engage in strong hydrogen bonding with protic solvents (e.g., alcohols) and can be deprotonated by basic solvents, while the tosyl group favors interactions with less polar, aprotic solvents.

Factors Influencing Solubility:

-

Polarity: The polarity of the solvent will determine its ability to solvate the different parts of the 2-(tosyloxy)acetic acid molecule.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding will interact strongly with the carboxylic acid moiety, promoting solubility.

-

Temperature: For most solids, solubility increases with temperature as the increased kinetic energy helps to break down the crystal lattice.[7][8]

-

Molecular Size: The large size of the molecule may hinder its dissolution in solvents with smaller molecular structures.[8]

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.

Section 3: Qualitative Solubility Profile

While quantitative public data is scarce, a qualitative assessment can be derived from supplier information and chemical principles.

| Solvent | Predicted Solubility | Rationale |

| Acetone | Slightly Soluble | [1][4] |

| Methanol | Slightly Soluble | [1][4] |

| Water | Sparingly Soluble | The polar carboxylic acid group allows for some interaction with water, but the large non-polar tosyl group limits overall solubility. |

| Dichloromethane | Likely Soluble | The tosyl group's non-polar character suggests favorable interactions with chlorinated solvents. |

| Ethyl Acetate | Likely Soluble | This solvent offers a balance of polarity that can interact with both ends of the molecule. |

| Hexane | Likely Insoluble | As a non-polar solvent, it is unlikely to effectively solvate the polar carboxylic acid group. |

It is crucial to experimentally verify these predictions for any specific application.

Section 4: Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 2-(tosyloxy)acetic acid is the isothermal equilibrium method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the saturation solubility of 2-(tosyloxy)acetic acid in a given organic solvent at a specific temperature.

Materials:

-

2-(tosyloxy)acetic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow Diagram:

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(tosyloxy)acetic acid to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-(tosyloxy)acetic acid in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilution steps. The result is the solubility of the compound in the tested solvent at that specific temperature, typically expressed in mg/mL or mol/L.

-

Section 5: Considerations for Drug Development Professionals

The solubility of 2-(tosyloxy)acetic acid is not just an academic parameter; it has direct implications for drug development:

-

Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of the starting materials, intermediates, and final product. Poor solubility can lead to low reaction rates and difficult purifications.

-

Crystallization: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at different temperatures.

-

Formulation: For any active pharmaceutical ingredient (API) derived from this intermediate, its solubility will be a key factor in developing a suitable dosage form.

Section 6: Conclusion

This guide has provided a detailed overview of the solubility of 2-(tosyloxy)acetic acid in organic solvents. By understanding the interplay of its structural features and the properties of the solvent, researchers can make informed decisions. The provided experimental protocol offers a robust framework for obtaining precise solubility data, which is indispensable for the successful development and manufacturing of pharmaceuticals.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (2025, July 19). 2-(p-Toluenesulfonyloxy)acetic Acid - Safety Data Sheet.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025, July 14). This compound.

- ChemicalBook. (n.d.). This compound.

- Hoffman Fine Chemicals. (n.d.). 2-(Tosyloxy)acetic acid.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- AAT Bioquest. (2022, April 18). What factors affect solubility?.

- Echemi. (n.d.). This compound.

Sources

- 1. This compound | 39794-77-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 39794-77-9 [amp.chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound | C9H10O5S | CID 226266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

A Technical Guide to the Spectroscopic Characterization of 2-(p-Toluenesulfonyloxy)acetic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-(p-Toluenesulfonyloxy)acetic Acid (also known as Tosylglycolic Acid), a key intermediate in various chemical syntheses. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, grounded in established principles and supported by authoritative references.

Introduction and Molecular Structure

This compound, with the chemical formula C₉H₁₀O₅S, is a bifunctional molecule incorporating a carboxylic acid and a tosylate group.[1][2] This structure makes it a valuable reagent, for instance, as an intermediate in the synthesis of pharmaceuticals like Cefmetazole.[3] Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

The molecular structure consists of a p-toluenesulfonyl (tosyl) group attached to a glycolic acid moiety via an ester-like linkage to the sulfonyl group. This arrangement dictates the distinct spectroscopic signatures observed in NMR and IR analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methylene protons of the acetic acid moiety. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in deuterated solvents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Position is concentration and solvent dependent. May not be observed in D₂O due to exchange. |

| Aromatic Protons (ortho to SO₂) | ~ 7.8 | Doublet | 2H | These protons are deshielded by the electron-withdrawing sulfonyl group. |

| Aromatic Protons (meta to SO₂) | ~ 7.4 | Doublet | 2H | These protons are less deshielded than the ortho protons. |

| Methylene Protons (-O-CH₂-) | ~ 4.7 | Singlet | 2H | These protons are adjacent to the electron-withdrawing tosylate group. |

| Methyl Protons (-CH₃) | ~ 2.4 | Singlet | 3H | A characteristic signal for the methyl group on the tosyl moiety. |

Causality of Chemical Shifts:

-

The aromatic protons exhibit a characteristic AA'BB' system, appearing as two doublets due to the para-substitution on the benzene ring. The protons ortho to the strongly electron-withdrawing sulfonyl group are shifted downfield (higher ppm) compared to the meta protons.

-

The methylene protons of the acetic acid part are significantly deshielded due to the inductive effect of the adjacent oxygen and the tosylate group, resulting in a downfield shift.

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Carbonyl (-COOH) | 168 - 172 | The carbonyl carbon is significantly deshielded. |

| Aromatic Carbon (ipso- to SO₂) | 145 - 148 | This quaternary carbon is attached to the sulfonyl group. |

| Aromatic Carbon (para- to SO₂) | 132 - 135 | This quaternary carbon is attached to the methyl group. |

| Aromatic Carbons (ortho to SO₂) | 129 - 131 | |

| Aromatic Carbons (meta to SO₂) | 127 - 129 | |

| Methylene Carbon (-O-CH₂-) | 65 - 70 | This carbon is attached to the electronegative oxygen atom. |

| Methyl Carbon (-CH₃) | 20 - 22 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Expert Insights: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. The electron-withdrawing nature of the sulfonyl and carboxyl groups leads to the downfield shifts of the attached and nearby carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid and often overlaps with C-H stretching.[4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The position of this strong, sharp peak is indicative of a saturated carboxylic acid. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |

| S=O Stretch (Sulfonate) | 1340 - 1380 and 1150 - 1190 | Strong | Two strong absorption bands are characteristic of the sulfonyl group. |

| C-O Stretch | 1000 - 1300 | Strong |

Interpretation of the IR Spectrum: The IR spectrum of this compound is expected to be dominated by the very broad O-H stretch of the carboxylic acid, the strong carbonyl (C=O) absorption, and the two strong S=O stretching bands of the tosylate group.[5] The presence of these characteristic bands provides strong evidence for the compound's structure.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data of this compound are well-defined and consistent with its molecular structure. The key features to look for are the characteristic AA'BB' pattern in the aromatic region of the ¹H NMR spectrum, the distinct signals for the methylene and methyl protons, and in the IR spectrum, the strong absorptions from the carboxylic acid and sulfonate functional groups. This guide provides a comprehensive framework for the interpretation of these spectra, which is essential for any scientist working with this compound.

References

-

Royal Society of Chemistry. (2015). Supplementary Information for a chemical synthesis paper. Note: While not the target molecule, this provides context for NMR and IR of related structures.[Link]

-

The Royal Society of Chemistry. (2023). Supplementary material for a publication. Contains spectral data for p-Toluenesulfonic acid, a related compound.[Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link]

-

Chemistry LibreTexts. (2022, July 18). Infrared Spectroscopy. Provides characteristic IR absorption frequencies for functional groups.[Link]

-

The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Discusses IR spectra of carboxylic acids.[Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of Tosylglycolic Acid

Foreword: Understanding the Criticality of Reagent Integrity

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is the bedrock of reliable and reproducible results. Tosylglycolic Acid (CAS No. 39794-77-9), a valuable bifunctional building block in organic synthesis, is no exception. Its unique structure, containing both a carboxylic acid and a tosylate ester, imparts significant reactivity but also introduces inherent stability challenges. This guide provides a comprehensive, field-proven framework for understanding, managing, and verifying the chemical stability of Tosylglycolic Acid, ensuring its optimal performance in critical applications.

Physicochemical Profile of Tosylglycolic Acid

Tosylglycolic Acid is a solid organic compound whose utility is derived from its two primary functional groups: the carboxylic acid and the tosylate group. The tosylate is an outstanding leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions.

| Property | Value | Source(s) |

| CAS Number | 39794-77-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₅S | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Synonyms | 2-(p-Toluenesulfonyloxy)acetic Acid, 2-(Tosyloxy)acetic acid | [2] |

The Core of Instability: Chemical Degradation Pathways

The chemical stability of Tosylglycolic Acid is predominantly dictated by the sulfonate ester linkage. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic and susceptible to degradation, primarily through hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for Tosylglycolic Acid is the hydrolytic cleavage of the sulfonate ester bond. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[4] The reaction proceeds via nucleophilic attack on the carbon atom bonded to the tosylate group, leading to the formation of two distinct products: Glycolic Acid and p-Toluenesulfonic Acid.

The causality is clear: the tosylate anion (p-toluenesulfonate) is a highly stable, and therefore excellent, leaving group.[5] This inherent property drives the forward progress of the hydrolysis reaction.

Caption: Primary hydrolytic degradation pathway of Tosylglycolic Acid.

Influence of Environmental Factors

Several environmental factors can significantly impact the rate of degradation:

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[6] The relationship follows the Arrhenius equation, where a 10°C rise can potentially double the reaction rate.[6]

-

Humidity and Moisture: Moisture is a direct reactant in the primary degradation pathway. Therefore, exposure to atmospheric humidity is a critical factor that must be rigorously controlled.[7][8] Hygroscopic materials in the vicinity can exacerbate this issue by concentrating moisture.[6]

-

pH: Both acidic and alkaline conditions can catalyze hydrolysis. In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon. In acidic conditions, protonation of the sulfonate oxygen atoms can increase the leaving group's ability to depart.

-

Light: While hydrolysis is the primary concern, photostability should not be overlooked. Standard protocols for stability testing, such as those outlined by the International Council for Harmonisation (ICH), include photostability tests. Direct sunlight should be avoided during storage and handling.[9]

Authoritative Protocols for Storage and Handling

To preserve the chemical integrity of Tosylglycolic Acid, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for handling reactive organic compounds and tosylated reagents.[7][10][11]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | To significantly slow the rate of thermal and hydrolytic degradation.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[11] |

| Container | Tightly-sealed, Amber Glass Bottle | To prevent moisture ingress and protect from light. The container material must be non-reactive. |

| Environment | Dry, Well-Ventilated Area | To minimize ambient moisture and ensure safety.[7][10] Store away from incompatible materials. |

| Incompatibles | Strong Bases, Strong Acids, Oxidizing Agents, Nucleophiles | To prevent catalytic degradation or vigorous, uncontrolled reactions.[9] |

Safe Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or glove bag under an inert atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[9][10]

-

Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Dispensing: Use clean, dry spatulas and equipment. Promptly and securely reseal the container after dispensing, purging the headspace with inert gas if possible.

Experimental Workflow for Stability Assessment

Trust in a reagent is validated through empirical data. A well-designed stability study provides the definitive assessment of a compound's shelf-life under specified conditions. This protocol outlines a robust framework for conducting such a study.

Objective

To evaluate the stability of Tosylglycolic Acid under accelerated and long-term storage conditions and to identify and quantify any major degradation products using a stability-indicating analytical method.

Experimental Workflow Diagram

Caption: Workflow for a comprehensive stability study of Tosylglycolic Acid.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is the first step to understanding potential degradation pathways and establishing a stability-indicating analytical method.

-

Prepare Stock Solution: Accurately weigh and dissolve Tosylglycolic Acid in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 60°C for 48 hours.

-

Sample Analysis: At the designated time point, cool the sample to room temperature, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze all stressed samples, along with an unstressed control (T₀), by HPLC-UV. A suitable starting method would be a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.

-

Method Validation: The method is considered "stability-indicating" if it can resolve the parent peak of Tosylglycolic Acid from all degradation product peaks, ensuring accurate quantification of the parent compound over time.

Conclusion

The chemical integrity of Tosylglycolic Acid is paramount for its successful application in research and development. Its primary liability is the sulfonate ester, which is susceptible to hydrolysis. This degradation can be effectively mitigated through rigorous control of the storage environment—specifically, by maintaining refrigerated (2-8°C), dry, and inert conditions. Empirical verification of stability through a well-designed study using a validated, stability-indicating method is the ultimate measure of trustworthiness. By implementing the protocols and understanding the chemical principles outlined in this guide, scientists can ensure the reliability of their results and the success of their synthetic endeavors.

References

-

Loba Chemie. (n.d.). THIOGLYCOLIC ACID 80% EXTRA PURE - Safety Data Sheet. Retrieved from Loba Chemie.[7]

-

TCI Chemicals. (2025). SAFETY DATA SHEET: Glycolic Acid (ca. 70% in Water, ca. 12mol/L). Retrieved from TCI Chemicals.[10]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: Mercaptoacetic acid. Retrieved from Fisher Scientific.[9]

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Thioglycolic acid. Retrieved from Sigma-Aldrich.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Thioglycolic acid. Retrieved from Sigma-Aldrich.[11]

-

Clearsynth. (n.d.). Tosylglycolic Acid | CAS No. 39794-77-9. Retrieved from Clearsynth.[12]

-

Santa Cruz Biotechnology. (n.d.). Tosylglycolic Acid | CAS 39794-77-9. Retrieved from SCBT.[1]

-

CymitQuimica. (n.d.). Tosylglycolic Acid. Retrieved from CymitQuimica.[2]

-

Jingming Chemicals. (n.d.). Tosylglycolic Acid. Retrieved from Jingming Chemicals.[3]

-

Egyptian Drug Authority. (n.d.). Stability study protocol. Retrieved from Egyptian Drug Authority.[13]

-

Neopharm Labs. (n.d.). Stability Study Protocols and Reports. Retrieved from Neopharm Labs.[14]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from ResearchGate.[4]

-

ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at.... Retrieved from ResearchGate.[5]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from MDPI.[15]

-

PubMed. (n.d.). Effects of temperature and humidity on the performance of polymer-coated surface acoustic wave vapor sensor arrays. Retrieved from PubMed.[16]

-

YouTube. (2025). How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP. Retrieved from YouTube.[6]

-

PubMed. (n.d.). Impact of temperature and humidity on chemical and sensory emissions from building materials. Retrieved from PubMed.[8]

Sources

- 1. scbt.com [scbt.com]

- 2. Tosylglycolic Acid | CymitQuimica [cymitquimica.com]

- 3. Tosylglycolic Acid-景明化工股份有限公司 [echochemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Impact of temperature and humidity on chemical and sensory emissions from building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. clearsynth.com [clearsynth.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

- 15. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]

- 16. Effects of temperature and humidity on the performance of polymer-coated surface acoustic wave vapor sensor arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(p-Toluenesulfonyloxy)acetic Acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(p-Toluenesulfonyloxy)acetic Acid

Introduction

This compound, also known as 2-(tosyloxy)acetic acid, is a carboxylic acid derivative widely utilized in organic synthesis.[1][2] Its role as an intermediate, particularly in the synthesis of pharmaceuticals like Cefmetazole, makes it a valuable reagent in research and drug development laboratories.[2] The molecule incorporates a tosylate group, which is an excellent leaving group, rendering the compound highly reactive and useful for nucleophilic substitution reactions. However, the same chemical properties that make it effective also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, scientists, and drug development professionals. It synthesizes data from authoritative safety documents and toxicological profiles to ensure a scientifically grounded and practical approach to its use.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical and chemical identity. This data informs storage conditions, potential reactions, and appropriate emergency responses.

| Property | Value | Source(s) |

| CAS Number | 39794-77-9 | [1][3][4] |

| Molecular Formula | C9H10O5S | [1][3][4] |

| Molecular Weight | 230.24 g/mol | [1][3][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 138.0 to 142.0 °C | [1][5] |

| Boiling Point | 424.3 ± 28.0 °C (Predicted) | [1][5] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in Acetone and Methanol | [5] |

| Synonyms | 2-(tosyloxy)acetic acid, Tosylglycolic Acid | [1][3][5] |

Hazard Identification and Toxicology

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several health hazards that require careful management.[4]

GHS Classification

The compound is classified with the following hazard statements:

| Hazard Statement | Code | Hazard Class | Significance |

| Causes skin irritation | H315 | Skin Irritation, Category 2 | Direct contact with the skin can cause inflammation, redness, and discomfort.[3][4][5] |

| Causes serious eye irritation | H319 | Eye Irritation, Category 2 | Contact with eyes can result in significant irritation, pain, and potential damage if not addressed immediately.[3][4][5] |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (50% of notifications) | Ingestion of the substance can lead to adverse health effects.[4] |

| May cause respiratory irritation | H335 | STOT SE 3 (50% of notifications) | Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[4] |

Toxicological Profile

Detailed toxicological studies on this compound are limited. However, data on related sulfonic acids, such as p-toluenesulfonic acid (pTSA), which is sometimes used as a toxicological surrogate for similar compounds, indicate that strong acids can cause local corrosive effects.[6] Chronic exposure to acidic compounds may lead to erosion of dental enamel, bronchitis, and skin darkening.[7] Given the acidic nature of the carboxylic acid group and the irritant properties, it is prudent to handle this compound with measures to prevent all routes of direct exposure.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation of dust or vapors.[7][8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the chemical and the procedure being performed.

-

Eye and Face Protection: Chemical safety goggles that create a seal around the eyes are required.[10] For tasks with a higher risk of splashing, such as transferring solutions, a full face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory.[10] While specific breakthrough time data for this compound is not available, gloves made of materials like nitrile or neoprene are generally recommended for handling acidic and organic compounds. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[10]

-

Lab Coat/Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron or coveralls may be necessary.[11]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[8][12] The type of respirator will depend on the concentration of airborne particles.

Safe Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk. The following protocols provide a framework for the safe lifecycle management of this compound in a laboratory setting.

Experimental Workflow: Step-by-Step Methodology

-

Pre-Handling Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[3] Ensure all necessary PPE and emergency equipment are available and functional.

-

Area Preparation: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure the area is clean and free of incompatible materials.

-

Donning PPE: Put on all required PPE, including a lab coat, safety goggles, and appropriate gloves.

-

Weighing and Transfer:

-

Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to control any potential exothermic reactions.

-

Post-Handling Decontamination: After completing the work, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[9] Remove and properly store or dispose of PPE.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][13][14] The recommended storage condition is under an inert atmosphere at room temperature.[5]

-

Containers: Keep the compound in its original, tightly closed container.[8][14]

-

Segregation: Store this compound away from incompatible materials such as strong bases, strong oxidizing agents, amines, and metals to prevent dangerous reactions.[8]

Safe Handling Workflow Diagram

The following diagram illustrates the key stages and decision points in the safe handling workflow for this compound.

Caption: Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to minimizing harm.

Skin Contact

-

Immediately remove all contaminated clothing, shoes, and jewelry.[15]

-

Flush the affected skin with copious amounts of water for at least 15 minutes.[15][16] A safety shower should be used for large area contact.[17]

-

If skin irritation occurs or persists, seek immediate medical attention.[3][7]

-

Wash contaminated clothing thoroughly before reuse.[3]

Eye Contact

-

Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[8][15][16]

-

Remove contact lenses if present and easy to do so.[3]

Inhalation

-

If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth).[3][9]

-

Seek immediate medical attention.

Ingestion

-

If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[7]

-

Never give anything by mouth to an unconscious person.[7]

-

Seek immediate medical attention.[8]

Spill Response

-

Minor Spill:

-

Alert others in the area and restrict access.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

-

Gently sweep the material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with soap and water.[7]

-

-

Major Spill:

-

Evacuate the area immediately.[15]

-

Alert your institution's emergency response team or local fire department.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion